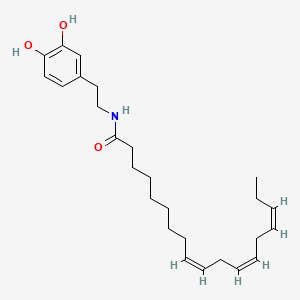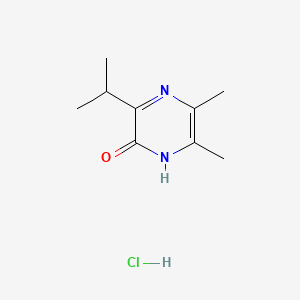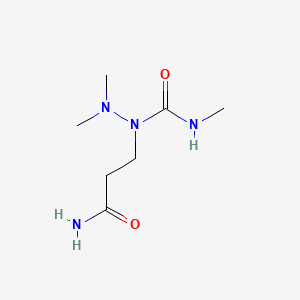
Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide est un composé chimique doté d'une structure unique qui comprend un groupe hydrazinecarboxamide et un substituant 3-amino-3-oxopropyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide implique généralement la réaction de l'hydrazinecarboxamide avec un précurseur 3-amino-3-oxopropyl approprié dans des conditions contrôlées. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et la réaction est effectuée à des températures allant de la température ambiante aux conditions de reflux .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. Le procédé peut également inclure des étapes de purification telles que la cristallisation ou la chromatographie afin d'obtenir le composé souhaité à haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les solvants organiques. Les conditions de réaction peuvent varier en fonction du produit souhaité et de la réaction spécifique effectuée. Par exemple, les réactions d'oxydation peuvent nécessiter des conditions acides ou basiques, tandis que les réactions de réduction peuvent être effectuées sous atmosphères inertes .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des acides carboxyliques ou des cétones, tandis que les réactions de réduction peuvent produire des alcools ou des amines .
Applications De Recherche Scientifique
Le 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide présente plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif de la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son potentiel en tant que sonde biochimique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, y compris en tant qu'agent anticancéreux ou antimicrobien.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of Hydrazinecarboxamide, 1-(3-amino-3-oxopropyl)-N,2,2-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide comprennent :
- Dérivés de l'hydrazinecarboxamide avec des substituants différents.
- Composés présentant des groupes fonctionnels similaires, tels que les hydrazides et les carboxamides .
Unicité
L'unicité du 1-(3-Amino-3-oxopropyl)-N,2,2-triméthylhydrazinecarboxamide réside dans sa structure spécifique et la présence du groupe 3-amino-3-oxopropyl. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le différencient des autres composés similaires .
Propriétés
Numéro CAS |
96804-70-5 |
|---|---|
Formule moléculaire |
C7H16N4O2 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-[dimethylamino(methylcarbamoyl)amino]propanamide |
InChI |
InChI=1S/C7H16N4O2/c1-9-7(13)11(10(2)3)5-4-6(8)12/h4-5H2,1-3H3,(H2,8,12)(H,9,13) |
Clé InChI |
SGSRZGATKHUCAR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)N(CCC(=O)N)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





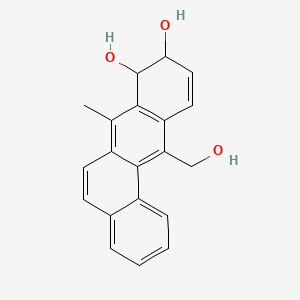
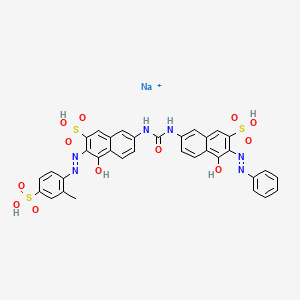

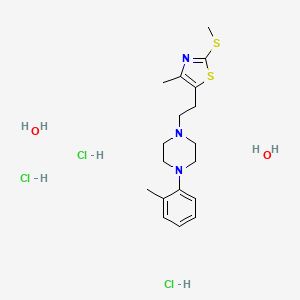
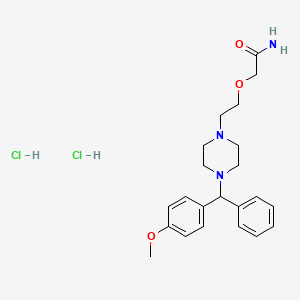

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)

